2,3-Diphenyloxirane-2-carboxylic acid
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Overview
Description
2,3-Diphenyloxirane-2-carboxylic acid is an organic compound with the molecular formula C15H12O3 It is a derivative of oxirane, featuring two phenyl groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Diphenyloxirane-2-carboxylic acid can be synthesized through several methods:
Oxidation of 2,3-diphenyloxirane: This involves the oxidation of 2,3-diphenyloxirane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium
Hydrolysis of 2,3-diphenyloxirane-2-carboxamide: This method involves the hydrolysis of 2,3-diphenyloxirane-2-carboxamide in the presence of acidic or basic catalysts
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyloxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Acidic or basic catalysts for hydrolysis and substitution reactions
Major Products
Oxidation: Formation of more complex carboxylic acids or ketones
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
2,3-Diphenyloxirane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis
Biology: Investigated for its potential biological activities and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties and as a building block for drug development
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-diphenyloxirane-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Oxirane ring opening: The oxirane ring can undergo nucleophilic attack, leading to the formation of reactive intermediates.
Carboxylic acid group interactions: The carboxylic acid group can form hydrogen bonds and ionic interactions with other molecules, influencing its reactivity and biological activity.
Comparison with Similar Compounds
2,3-Diphenyloxirane-2-carboxylic acid can be compared with other similar compounds such as:
2,3-Dimethyloxirane: Lacks the phenyl groups and carboxylic acid group, resulting in different chemical properties and reactivity.
2,3-Diphenyloxirane: Lacks the carboxylic acid group, leading to different reactivity and applications.
3-Aryloxirane-2-carboxamides: Similar structure but with an amide group instead of a carboxylic acid group, resulting in different chemical behavior and applications.
Properties
CAS No. |
5449-25-2 |
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Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2,3-diphenyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C15H12O3/c16-14(17)15(12-9-5-2-6-10-12)13(18-15)11-7-3-1-4-8-11/h1-10,13H,(H,16,17) |
InChI Key |
VTCBMUQQGHEZCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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